![molecular formula C18H22ClNO2 B2965571 2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2310098-56-5](/img/structure/B2965571.png)
2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one” is a complex organic molecule . It contains a total of 45 bonds, including 25 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 seven-membered ring .
Synthesis Analysis
The synthesis of this compound involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to its wide array of interesting biological activities . The synthesis often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a key feature of many biologically active compounds, including tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Applications De Recherche Scientifique
Synthesis and Crystal Structure Characterization
Compounds related to "2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one" have been synthesized and characterized for their molecular structure. For instance, Wu et al. (2015) studied the crystal structure and molecular configuration of a closely related compound using X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular interactions (Wu, Guo, Zhang, & Xia, 2015).
Structural and Conformational Studies
Research by Izquierdo et al. (1991) included the synthesis of various esters derived from azabicyclo[3.2.1]octane, analyzing their conformation and structure through NMR spectroscopy and X-ray diffraction. This study contributes to understanding the structural aspects of these compounds (Izquierdo et al., 1991).
Diastereoselective Synthesis
The diastereoselective synthesis of novel compounds involving azabicyclo[3.2.1]octane skeletons has been investigated. Dekeukeleire et al. (2009) demonstrated the transformation of azetidin-2-ones into trans-1-aza-4-oxabicyclo[3.3.0]octan-8-ones, a process important for creating structurally specific compounds for various applications (Dekeukeleire, D’hooghe, & de Kimpe, 2009).
Synthesis of Biologically Active Derivatives
Uchiyama et al. (2001) focused on synthesizing derivatives of 2,8-Dioxabicyclo[3.3.0]octan-3-one, which are important subunits in various biologically active natural products. This highlights the potential application of these compounds in drug development and biological studies (Uchiyama et al., 2001).
Polymerization Studies
Research into the polymerization of compounds with a bicyclic acetal structure, such as those related to "2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one", has been conducted. Okada et al. (1982) studied the polymerization of 4-bromo-6,8-dioxabicyclo[3.2.1]octane, providing insights into the chemical behavior and potential applications of these compounds in materials science (Okada, Sumitomo, & Sumi, 1982).
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold, which is a key feature of this compound, is a subject of ongoing research due to its presence in many biologically active compounds . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-12-10-14-6-7-15(11-12)20(14)17(21)18(2,3)22-16-8-4-13(19)5-9-16/h4-5,8-9,14-15H,1,6-7,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVONJDLMBENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

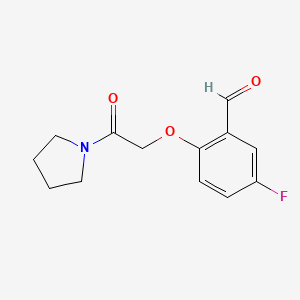
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
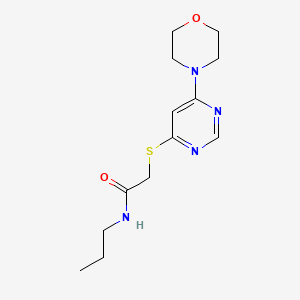
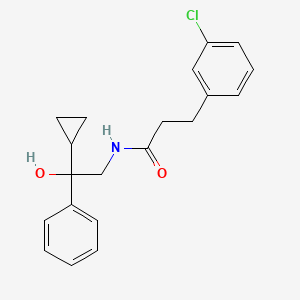
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
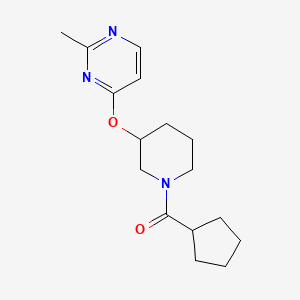
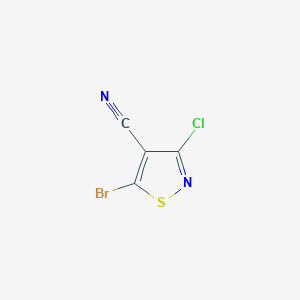
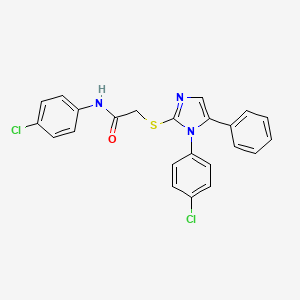
![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)